4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]benzamide
Description
4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzamide core, a thiazole ring, and a sulfamoyl group. Its molecular formula is C23H27N3O5S2, and it has a molecular weight of approximately 489.61 g/mol .
Properties
IUPAC Name |
4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O6S2/c1-4-33-20-9-5-18(6-10-20)22-17-34-24(25-22)26-23(28)19-7-11-21(12-8-19)35(29,30)27(13-15-31-2)14-16-32-3/h5-12,17H,4,13-16H2,1-3H3,(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAPGSOLDCAPIKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCOC)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps, starting with the preparation of the thiazole ring and the benzamide core. The thiazole ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 2-aminothiophenol and α-haloketones. The benzamide core is then introduced through a coupling reaction with the thiazole ring, followed by the addition of the sulfamoyl group using bis(2-methoxyethyl)amine and a suitable sulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]benzamide include:
- 4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide
- 4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzamide .
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Biological Activity
4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]benzamide is a synthetic compound that belongs to the class of sulfonamides. This compound has garnered interest in pharmaceutical research due to its potential biological activities, which may include antibacterial, antifungal, and anticancer properties. This article delves into the biological activity of this compound, supported by case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 493.57 g/mol. The compound features multiple functional groups, including a sulfonamide group, an amide bond, and a thiazole ring, which contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antibacterial Activity
Research indicates that sulfonamide derivatives often exhibit significant antibacterial properties. For instance, compounds with a similar structural framework have shown effectiveness against various Gram-positive and Gram-negative bacteria. The presence of the sulfonamide moiety is crucial for its antibacterial action, likely through inhibition of bacterial folate synthesis.
2. Antifungal Activity
Similar compounds have demonstrated antifungal properties, particularly against strains like Candida albicans and Aspergillus species. The mechanism is believed to involve disruption of fungal cell wall synthesis and function.
3. Anticancer Activity
The thiazole ring present in the structure has been associated with anticancer activity in various studies. Compounds containing thiazole derivatives have shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study 1: Antibacterial Efficacy
A study examining the antibacterial efficacy of various sulfonamide derivatives found that compounds similar to this compound displayed significant activity against methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values were recorded at concentrations as low as 32 µg/mL, indicating potent antibacterial properties.
Case Study 2: Anticancer Potential
In vitro studies on the anticancer potential of thiazole-containing compounds revealed that this compound inhibited the growth of various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound induced apoptosis in these cells as evidenced by increased levels of cleaved caspase-3 and PARP.
Comparative Analysis
To better understand the unique properties of this compound, a comparative analysis with structurally related compounds is presented below:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Sulfamethoxazole | Sulfamoyl group | Antibacterial |
| Benzothiazole derivatives | Thiazole ring | Anticancer |
| 2-Methoxyethyl sulfonamide | Sulfonamide group | Antimicrobial |
This table illustrates how this compound combines features from these compounds to potentially yield unique biological activities.
Q & A
What synthetic methodologies are recommended for the synthesis of 4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]benzamide?
Level : Basic
Methodological Answer :
The synthesis typically involves multi-step reactions, starting with the preparation of the thiazole core and subsequent functionalization. Key steps include:
- Thiazole ring formation : Condensation of 4-(4-ethoxyphenyl)-1,3-thiazol-2-amine with appropriate carbonyl precursors under reflux conditions in ethanol, catalyzed by glacial acetic acid .
- Sulfamoylation : Reaction of the intermediate with bis(2-methoxyethyl)sulfamoyl chloride in anhydrous dichloromethane, using triethylamine as a base to facilitate nucleophilic substitution.
- Benzamide coupling : Activation of the carboxylic acid group (e.g., via HOBt/EDCI coupling) for amide bond formation with the thiazole-amine moiety.
- Optimization : Computational reaction path search methods (e.g., quantum chemical calculations) can predict optimal reaction conditions, reducing trial-and-error experimentation .
Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Level : Basic
Methodological Answer :
- X-ray crystallography : Resolves crystal structure and confirms stereochemistry, particularly for the thiazole and benzamide moieties .
- NMR spectroscopy :
- ¹H/¹³C NMR : Assigns protons and carbons in the sulfamoyl, thiazole, and ethoxyphenyl groups.
- 2D NMR (COSY, HSQC, HMBC) : Maps connectivity and long-range correlations to verify substituent positions.
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., via ESI-TOF).
- HPLC-PDA/MS : Assesses purity and identifies byproducts using reverse-phase C18 columns and gradient elution .
How can density functional theory (DFT) and molecular dynamics (MD) simulations be applied to study the compound's interactions?
Level : Advanced
Methodological Answer :
- DFT calculations :
- MD simulations :
- Software tools : Gaussian (DFT), GROMACS (MD), and PyMOL for visualization.
What strategies can resolve contradictions in reported biological activities across different studies?
Level : Advanced
Methodological Answer :
- Standardized assay protocols :
- Meta-analysis :
- Aggregate data from multiple studies to identify trends (e.g., IC₅₀ ranges against specific cancer types).
- Adjust for confounding variables (e.g., solvent effects, incubation time).
- Probe structural analogs : Synthesize derivatives with modified substituents (e.g., ethoxy → methoxy) to isolate structure-activity relationships (SAR) .
What in vitro assays are appropriate for initial screening of biological activity?
Level : Basic
Methodological Answer :
- Antimicrobial activity :
- Anticancer screening :
- MTT assay on cancer cell lines (e.g., MCF-7, A549) with IC₅₀ determination.
- Caspase-3/7 activation assays to probe apoptosis pathways.
- Enzyme inhibition :
- Fluorescence-based assays for kinases (e.g., EGFR) or proteases, using ATP/peptide substrates.
How to design structure-activity relationship (SAR) studies for this compound's derivatives?
Level : Advanced
Methodological Answer :
- Core modifications :
- Pharmacophore mapping :
- Use molecular docking (AutoDock Vina) to identify critical binding motifs (e.g., sulfamoyl oxygen as hydrogen bond acceptor).
- Data-driven synthesis :
- In vitro validation : Prioritize derivatives with improved predicted ADMET profiles (e.g., lower cytotoxicity in HEK293 cells).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
